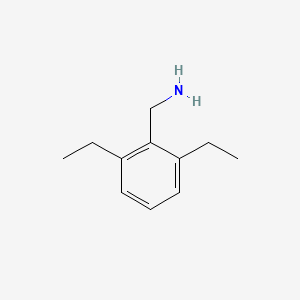

(2,6-Diethylphenyl)methanamine

Description

Significance in Controlling Reactivity and Selectivity

The primary significance of sterically hindered arylmethylamines lies in their ability to direct the course of chemical reactions with high selectivity. chemistrytalk.orgwikipedia.org Steric hindrance, the effect of the spatial arrangement of atoms on the rate of a chemical reaction, can prevent or slow down undesired side-reactions. chemistrytalk.orgwikipedia.org For instance, in reactions involving nucleophilic attack, the bulky groups surrounding the reactive amine center can block the approach of certain reagents, thereby favoring the formation of a specific product. This control over selectivity is paramount in the synthesis of complex molecules, where achieving the desired stereochemistry is often a major challenge.

Applications in Catalysis and Materials Science

Beyond controlling reactivity, these amines and their derivatives are pivotal in the development of novel catalysts and materials. They can serve as ligands that coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. wikipedia.org The steric properties of the ligand can create a specific pocket around the metal, guiding the substrate to bind in a particular orientation and thus leading to highly selective transformations. wikipedia.org Furthermore, the rigid and well-defined structures of sterically hindered arylmethylamines make them attractive components for the design of new polymers and functional materials with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(2,6-diethylphenyl)methanamine |

InChI |

InChI=1S/C11H17N/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8,12H2,1-2H3 |

InChI Key |

HIXZJPWRAALXBT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)CN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Organic Transformations Involving 2,6 Diethylphenyl Methanamine

Impact of Ortho-Ethyl Groups on Amine Basicity and Nucleophilicity

The basicity of an amine is determined by the availability of the nitrogen lone pair to accept a proton. In (2,6-Diethylphenyl)methanamine, the two ethyl groups at the ortho positions introduce significant steric hindrance around the aminomethyl group. vedantu.com This steric bulk can impede the approach of a proton to the nitrogen atom, a phenomenon known as steric inhibition of protonation. quora.comwikipedia.org This effect generally leads to a decrease in the basicity of ortho-substituted anilines compared to aniline (B41778) itself. vedantu.com However, in the case of this compound, the aminomethyl group (-CH2NH2) separates the nitrogen atom from the phenyl ring, mitigating the direct steric clash observed in ortho-substituted anilines.

Nucleophilicity, the ability of the amine to donate its lone pair to an electrophilic carbon, is also affected by these ortho-substituents. The steric hindrance from the bulky ethyl groups can hinder the approach of the amine to sterically demanding electrophiles, thereby reducing its nucleophilic character in certain reactions.

| Factor | Effect on Basicity | Effect on Nucleophilicity | Relevant Citations |

| Steric Hindrance (Ortho-Ethyl Groups) | Decreases | Decreases | vedantu.com, wikipedia.org |

| Inductive Effect (+I) of Ethyl Groups | Increases | Increases | prepp.in, libretexts.org |

| Methylene (B1212753) Spacer (-CH2-) | Mitigates direct steric and electronic effects from the ring | Mitigates direct steric and electronic effects from the ring |

Formation and Reactivity of Imines and Enamines

Primary amines like this compound react with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a reversible, acid-catalyzed process involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglibretexts.org The reaction typically proceeds through a carbinolamine intermediate. libretexts.org

The steric hindrance imposed by the two ortho-ethyl groups in this compound can influence the rate and equilibrium of imine formation. While the reaction with unhindered aldehydes may proceed readily, condensation with sterically hindered ketones might be slower or less favorable. The formation of imines is often driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation or the use of dehydrating agents. wikipedia.org

Imines derived from this compound can undergo a variety of subsequent transformations. The C=N double bond of the imine can be reduced to form a secondary amine. This reductive amination process provides a valuable route for the synthesis of N-substituted amines. derpharmachemica.com

Iminium ions, the protonated form of imines, are key intermediates in many reactions. wikipedia.org They are more electrophilic than the corresponding imines and can be attacked by nucleophiles. For instance, in biological systems, iminium intermediates are common in reactions catalyzed by enzymes like aldolases. libretexts.org

Enamines are formed from the reaction of secondary amines with carbonyl compounds containing an α-hydrogen. libretexts.orgmasterorganicchemistry.com Since this compound is a primary amine, it directly forms imines. However, the secondary amines resulting from the reduction of these imines could then be used to form enamines in subsequent reactions. Enamines are useful synthetic intermediates, acting as nucleophiles in alkylation and acylation reactions. masterorganicchemistry.com

Electrophilic Aromatic Substitution Patterns on the 2,6-Diethylphenyl Moiety

The substituents on the aromatic ring of this compound direct the position of incoming electrophiles in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgwikipedia.org The two ethyl groups are alkyl groups, which are ortho, para-directing and weakly activating due to their electron-donating inductive effect and hyperconjugation. prepp.inlibretexts.orgsavemyexams.com The aminomethyl group (-CH2NH2) is also generally considered an ortho, para-director.

However, the directing effects of these groups are subject to significant steric hindrance. The two ortho positions relative to the aminomethyl group are already occupied by the ethyl groups. Therefore, electrophilic attack is sterically hindered at these positions. The positions ortho to one ethyl group and meta to the other (positions 3 and 5) and the position para to the aminomethyl group (position 4) are the most likely sites for substitution. The interplay between the activating effects of the substituents and the steric hindrance will determine the final product distribution. In many cases, substitution at the para position is favored to minimize steric clash. libretexts.org

| Position | Directing Influence | Steric Accessibility | Predicted Outcome |

| 2,6 (ortho to -CH2NH2) | Occupied by ethyl groups | Highly hindered | No substitution |

| 3,5 (meta to -CH2NH2) | Favored by steric factors | Accessible | Possible substitution |

| 4 (para to -CH2NH2) | Favored by electronic effects of -CH2NH2 and ethyl groups | Accessible | Likely major product |

Oxidation and Reduction Chemistry of the Primary Amine Functionality

The primary amine group of this compound can undergo both oxidation and reduction reactions.

Oxidation: Primary amines can be oxidized to a variety of products, including imines, oximes, and nitro compounds, depending on the oxidizing agent and reaction conditions. organic-chemistry.orgresearchgate.net For example, the aerobic oxidation of benzylamines can lead to the formation of imines, often catalyzed by metal complexes. researchgate.netacs.org The presence of the bulky ortho-ethyl groups may influence the rate and selectivity of these oxidation reactions.

Reduction: While the primary amine itself is already in a reduced state, the term "reduction" in the context of amines often refers to the synthesis of amines from more oxidized functional groups like nitriles, amides, or nitro compounds. pearson.comjove.comchemguide.co.uk For instance, the corresponding nitrile, (2,6-diethylphenyl)acetonitrile, could be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. chemguide.co.ukorganic-chemistry.org

Amine-Catalyzed Reactions as Brønsted Bases and Nucleophiles

This compound, with its basic nitrogen atom, can act as a Brønsted base, accepting a proton from an acid. This property allows it to be used as a catalyst in reactions that require a basic environment.

As a nucleophile, the amine can participate in various reactions. It can act as a nucleophilic catalyst in reactions such as the Michael addition or acylation reactions. However, its effectiveness as a nucleophilic catalyst might be limited by the steric hindrance around the nitrogen atom, as discussed earlier. The bulky nature of the 2,6-diethylphenyl group can be advantageous in certain catalytic applications where stereoselectivity is desired.

Metalation Reactions and Formation of Organometallic Species

The reactivity of this compound in metalation reactions is significantly influenced by the steric hindrance imposed by the two ethyl groups at the ortho positions of the phenyl ring, as well as the electronic nature of the aminomethyl group. Metalation, the process of replacing a hydrogen atom with a metal, can theoretically occur at several positions on the molecule, including the aromatic ring, the benzylic position, or the nitrogen atom of the amine. The specific outcome of a metalation reaction is dependent on the choice of the metalating agent, reaction conditions, and the presence of any directing groups.

Organolithium reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), are commonly employed for the deprotonation of weakly acidic C-H bonds. researchgate.netchemrxiv.orgchemicalbook.com The primary amino group in this compound can coordinate to the lithium ion of the organolithium reagent, potentially directing the deprotonation to a nearby site. This phenomenon is known as directed ortho-metalation (DoM). wikipedia.orgbaranlab.org

However, in the case of this compound, the two ortho-positions are already substituted with ethyl groups, which sterically impedes further substitution at these positions. Therefore, direct ortho-metalation is highly unlikely. The plausible sites for metalation are the benzylic C-H bonds of the methylene group and the N-H bonds of the primary amine.

The N-H protons of the primary amine are the most acidic protons in the molecule and will be readily deprotonated by a strong base like n-butyllithium to form a lithium amide species. echemi.com Further deprotonation at the benzylic position to form a dianion is also a possibility, particularly with the use of stronger alkyllithium reagents or in the presence of additives like tetramethylethylenediamine (TMEDA), which is known to increase the basicity of organolithium reagents and break down their aggregates. chemicalbook.comnlc-bnc.ca

Studies on the lithiation of other N-substituted benzylamines have shown that the site of metalation is highly dependent on the substituents on both the nitrogen and the aromatic ring. For instance, N-benzylpivalamide can be lithiated at either the ortho-position or the benzylic position depending on the reaction conditions. researchgate.net In systems with bulky ortho substituents, remote metalation at the para-position has been observed, though this typically requires specific directing groups and reaction conditions. nih.gov Given the structure of this compound, benzylic metalation is a more probable pathway after initial N-H deprotonation.

The resulting organometallic species, a lithium N-lithiobenzylamide, would be a highly reactive intermediate. The presence of the lithium-carbon bond at the benzylic position would render this site nucleophilic, allowing for subsequent reactions with various electrophiles to introduce new functional groups at the benzylic carbon.

| Metalating Agent | Solvent | Temperature (°C) | Proposed Organometallic Intermediate | Subsequent Reaction with Electrophile (E+) | Product Type |

| n-Butyllithium (1 eq.) | THF | -78 to 0 | (2,6-Diethylphenyl)methanamin-N-yllithium | - | Lithium amide |

| n-Butyllithium (2 eq.) / TMEDA | THF/Hexane | -78 to rt | Lithium [(2,6-diethylphenyl)methylidene]azanide | Alkyl halide (R-X) | N-lithiated, α-alkylated benzylamine (B48309) |

| sec-Butyllithium (2 eq.) | Diethyl ether | -78 | Lithium [(2,6-diethylphenyl)methylidene]azanide | Carbon dioxide (CO2) | N-lithiated, α-carboxylated benzylamine |

| tert-Butyllithium (2 eq.) | Pentane | -78 to rt | Lithium [(2,6-diethylphenyl)methylidene]azanide | Silyl chloride (R3SiCl) | N-lithiated, α-silylated benzylamine |

Applications of 2,6 Diethylphenyl Methanamine in Catalysis and Complex Organic Synthesis

Design and Application as a Ligand in Transition Metal Catalysis

The (2,6-diethylphenyl)methanamine framework has been incorporated into various ligand architectures to modulate the properties of transition metal catalysts. The steric hindrance provided by the two ethyl groups on the phenyl ring plays a crucial role in creating a specific coordination environment around the metal center, which in turn dictates the catalytic outcome.

In the realm of chromium-catalyzed ethylene (B1197577) oligomerization and polymerization, the substituents on the nitrogen atom of the ligand framework are known to have a significant impact on the catalyst's performance. While direct use of this compound as the sole ligand is not extensively documented, analogous structures with bulky N-aryl groups, particularly those used in phosphine-based ligands, offer valuable insights into the structure-activity relationships.

The steric bulk of the N-aryl substituent can influence both the catalytic activity and the selectivity of the oligomerization process (e.g., trimerization to 1-hexene (B165129) vs. tetramerization to 1-octene). For instance, in chromium catalysts bearing iminophosphine ligands, increasing the steric bulk of the N-aryl group from a 2-ethyl-6-methylphenyl to a 2,6-diethylphenyl group has been observed to decrease catalytic activity and increase the production of polyethylene. This is likely due to the increased steric hindrance around the chromium center, which can affect the coordination of the ethylene monomer.

The nature of the substituents on the phosphorus and nitrogen atoms in PNP (phosphine-amine-phosphine) type ligands is a critical factor in determining the outcome of chromium-catalyzed ethylene oligomerization. The electronic and steric properties of these substituents can be fine-tuned to control the selectivity towards 1-hexene and 1-octene. For example, binuclear PNP ligands have demonstrated high catalytic activity, with the positioning of the PNP sites on a cyclohexyl scaffold influencing performance.

The following table summarizes the performance of a chromium catalyst with a binuclear PNP ligand in ethylene oligomerization, illustrating the high activity and selectivity that can be achieved through ligand design.

| Entry | Ligand | Al/Cr Molar Ratio | Temperature (°C) | Pressure (bar) | Activity ( kg/(g ·h)) | 1-Hexene (wt%) | 1-Octene (wt%) | Total C6+C8 (wt%) |

| 1 | L2 | 1000 | 40 | 50 | 3887.7 | 20.4 | 64.1 | 84.5 |

Data sourced from studies on binuclear PNP ligands for ethylene oligomerization.

Iron, being an earth-abundant and environmentally benign metal, has garnered significant attention for its use in catalysis. In the field of asymmetric hydrogenation and transfer hydrogenation, the design of the chiral ligand is paramount for achieving high enantioselectivity. While direct applications of this compound are not prominently reported, the principles derived from studies using ligands with bulky aryl groups are highly relevant.

Iron complexes featuring tetradentate amine(imine)diphosphine ligands have been shown to be highly active for the asymmetric transfer hydrogenation (ATH) of ketones. The steric and electronic properties of the aryl substituents on the phosphine (B1218219) groups play a crucial role in the catalyst's performance. For instance, increasing the steric bulk of these groups can lead to higher enantioselectivity, albeit sometimes at the cost of lower catalytic activity. This suggests that a ligand incorporating a (2,6-diethylphenyl) moiety could potentially enhance enantioselectivity in such iron-catalyzed reductions.

The development of these iron catalysts has been a multi-generational effort, with key discoveries including the importance of a carbonyl ligand and the use of modular ligands templated by the iron ion itself. The active catalytic species is often an iron hydride, and the ligand framework plays a critical role in the activation of the catalyst and the subsequent hydrogen transfer steps.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and scope of these reactions are heavily dependent on the nature of the ligand employed. Bulky and electron-rich ligands are often required to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

The 2,6-diethylphenyl group is a valuable component in the design of chiral ligands for asymmetric catalysis due to its significant steric presence. This steric bulk can effectively create a chiral pocket around the metal center, which can lead to high levels of stereochemical control in catalytic reactions.

The two ethyl groups restrict the rotation around the C-N or C-P bond connecting the phenyl ring to the rest of the ligand, leading to a more defined and rigid chiral environment. This rigidity is often crucial for achieving high enantioselectivity, as it reduces the number of possible conformations of the catalyst-substrate complex, favoring the transition state that leads to the desired enantiomer.

In the context of chiral ligand design, the (2,6-diethylphenyl) group can be used to:

Control the coordination geometry: The steric bulk can force other ligands or the substrate to adopt a specific orientation when binding to the metal center.

Create a chiral pocket: This pocket can selectively bind one enantiomer of a racemic substrate or direct the attack of a reagent from a specific face of a prochiral substrate.

Enhance catalyst stability: The bulky groups can protect the metal center from decomposition pathways.

The predictable and significant steric influence of the 2,6-diethylphenyl group makes it a powerful tool for chemists designing new chiral ligands for a wide range of asymmetric transformations.

Organocatalytic Applications of this compound Derivatives

In addition to its role in transition metal catalysis, the this compound scaffold can be utilized in the burgeoning field of organocatalysis. Chiral amines are a cornerstone of organocatalysis, and the incorporation of a bulky substituent like the 2,6-diethylphenyl group can have a profound impact on the stereochemical outcome of a reaction.

The Diels-Alder and Michael addition reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The development of enantioselective organocatalytic versions of these reactions has been a major focus of research. Chiral secondary amines are often used as catalysts, proceeding through the formation of transient iminium ions or enamines.

The steric properties of the amine catalyst are critical for achieving high enantioselectivity. A bulky group, such as the 2,6-diethylphenyl group, attached to the nitrogen atom can effectively shield one face of the reactive intermediate (iminium ion or enamine), directing the approach of the other reactant to the opposite face. This steric shielding is a key principle in asymmetric organocatalysis.

While specific examples of organocatalysts derived directly from this compound are not widely reported, the established success of catalysts bearing other bulky N-aryl or N-alkyl groups in Diels-Alder and Michael additions provides a strong rationale for the potential of such derivatives. For instance, in the amine-catalyzed Diels-Alder reaction between α,β-unsaturated aldehydes and dienes, the enantioselectivity is highly dependent on the steric nature of the amine. A catalyst incorporating the (2,6-diethylphenyl)methyl moiety would be expected to provide a highly hindered environment, potentially leading to excellent levels of stereocontrol.

The following table presents representative results for an organocatalyzed Diels-Alder reaction, illustrating the high enantioselectivities that can be achieved with chiral amine catalysts.

| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Yield (%) | endo:exo | ee (%) (endo) |

| 1 | Cinnamaldehyde | Cyclopentadiene | 10 | CH3CN | 82 | 93:7 | 93 |

| 2 | Acrolein | Cyclopentadiene | 5 | CH2Cl2 | 96 | 85:15 | 86 |

Data is representative of typical organocatalyzed Diels-Alder reactions and does not specifically use a this compound-derived catalyst.

Applications in Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic layer. The key to this methodology is the phase-transfer catalyst, often a chiral quaternary ammonium (B1175870) salt, which forms a lipophilic ion pair with an aqueous reactant, transporting it into the organic phase to react with the substrate in an enantioselective manner.

The efficacy of these catalysts is highly dependent on their three-dimensional structure. Catalysts derived from sources like Cinchona alkaloids or BINOL have demonstrated that a rigid chiral backbone and significant steric bulk are crucial for creating a well-defined chiral environment that effectively shields one face of the reactive intermediate, leading to high enantioselectivity.

While this compound is not itself a direct catalyst, it serves as a critical precursor for the synthesis of chiral quaternary ammonium salts designed for PTC. By reacting the primary amine with suitable alkyl halides and a chiral component, a quaternary ammonium salt incorporating the bulky 2,6-diethylphenyl group can be formed. This group plays a pivotal role in establishing the steric environment necessary for asymmetric induction. The two ethyl groups ortho to the benzylic carbon restrict conformational flexibility, contributing to a more rigid and predictable catalyst structure. This rigidity is essential for achieving high levels of stereocontrol in reactions such as the alkylation of glycine (B1666218) imines to produce unnatural amino acids.

Below is a table showing representative results for the asymmetric alkylation of a glycine imine using a chiral phase-transfer catalyst bearing a sterically demanding aryl group, illustrating the high efficiencies and selectivities achievable with such systems.

| Entry | Electrophile (R-X) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzyl (B1604629) bromide | 1 | 95 | 92 |

| 2 | Allyl bromide | 1 | 91 | 88 |

| 3 | Ethyl iodide | 2 | 85 | 85 |

| 4 | n-Propyl bromide | 2 | 88 | 87 |

This table is illustrative of typical results obtained in asymmetric phase-transfer catalysis for glycine alkylation and does not represent data from a catalyst specifically derived from this compound.

Catalyst Regeneration and Recycling Strategies

A significant challenge in catalysis, particularly with complex and expensive chiral catalysts, is their separation from the reaction mixture and subsequent reuse. Effective regeneration and recycling protocols are paramount for the economic and environmental sustainability of a synthetic process. For chiral phase-transfer catalysts derived from precursors like this compound, several strategies can be employed.

One of the most effective methods is the immobilization of the catalyst on a solid support or through covalent linkage to a polymer backbone. This heterogenization allows for simple filtration to recover the catalyst after the reaction. Another advanced strategy involves the incorporation of an "ionic liquid tag" into the catalyst's structure. nih.govnih.gov Ionic liquids are salts with low melting points, and by attaching a functionalized ionic liquid moiety to the catalyst, its solubility profile can be precisely controlled. nih.govnih.gov For example, the catalyst can be designed to be soluble in a specific solvent system during the reaction but precipitate upon changing the solvent or temperature, allowing for easy recovery. nih.gov

Furthermore, catalysts can be designed for use in biphasic systems where the catalyst remains preferentially in one phase (e.g., an ionic liquid or a fluorous phase) while the product is extracted into another, enabling a continuous process with catalyst recycling. nih.gov These strategies not only reduce waste and cost but also align with the principles of green chemistry. nih.gov

Versatile Building Block in the Construction of Advanced Organic Scaffolds

The unique combination of a nucleophilic primary amine and a sterically hindered aromatic ring makes this compound a valuable starting material for synthesizing complex organic molecules, particularly nitrogen-containing heterocyclic systems and polysubstituted aromatic compounds.

Synthesis of N-Heterocycles and Fused Ring Systems

Nitrogen heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound provides a robust scaffold for constructing these important ring systems. Its primary amine functionality allows it to participate in a variety of classical and modern cyclization reactions.

For instance, it is an ideal substrate for the Pictet-Spengler reaction . In this reaction, the benzylamine (B48309) is condensed with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution on the aromatic ring to form a tetrahydroisoquinoline. The steric bulk of the 2,6-diethylphenyl group can influence the stereochemical outcome of this cyclization, providing a degree of diastereocontrol.

Furthermore, this amine can be utilized in multi-component reactions to build complex heterocyclic structures in a single step. For example, in a variation of the Mannich reaction , it can react with an aldehyde and a carbon nucleophile to generate more complex amine structures, which can be precursors to piperidine (B6355638) rings and other saturated heterocycles. These reactions are highly valued for their atom economy and efficiency in rapidly building molecular complexity.

Precursor to Polysubstituted Aromatic and Benzylic Architectures

The aromatic ring of this compound can be further functionalized to create highly substituted benzene (B151609) derivatives. The directing effects of the substituents on the ring are key to planning these synthetic transformations. The two ethyl groups are activating, ortho-, para-directing substituents. libretexts.orglibretexts.org The aminomethyl group (-CH₂NH₂) is also activating and ortho-, para-directing.

In electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions), the incoming electrophile will be directed to the positions ortho and para to the existing groups. libretexts.orgstudymind.co.uk Given the substitution pattern, the C4 position (para to the aminomethyl group) and the C3/C5 positions (ortho to one ethyl group and meta to the other) are potential sites for substitution. Due to the significant steric hindrance from the two ethyl groups flanking the C1 and C2/C6 positions, electrophilic attack is most likely to occur at the less hindered C4 position. libretexts.org This regioselectivity allows for the controlled synthesis of 1,2,4,6-tetrasubstituted benzene derivatives.

Additionally, the benzylic position (the -CH₂- group) can be functionalized. rsc.orgnih.govnih.gov While challenging, modern catalytic methods involving C-H activation can enable the introduction of new substituents at this position, leading to the creation of chiral centers and more complex benzylic architectures. rsc.orgnih.govnih.gov

Contributions to Polymer Science and Advanced Materials Research

The reactivity of the primary amine group in this compound also makes it a valuable monomer for the synthesis of specialty polymers.

Monomer for Specialty Polymers and Copolymers

This compound can be used as a monomer in step-growth polymerization to produce specialty polymers such as polyamides. google.com In this process, the amine monomer is reacted with a co-monomer containing at least two carboxylic acid (or acyl chloride) functional groups. The reaction forms amide bonds, linking the monomers together to create a long polymer chain.

The incorporation of the bulky and rigid 2,6-diethylphenyl group into the polymer backbone has a significant impact on the material's properties. This structural feature can disrupt chain packing, leading to amorphous materials with potentially higher glass transition temperatures (Tg) and enhanced thermal stability. The rigid aromatic unit also imparts mechanical strength and can improve the polymer's resistance to chemical degradation. These properties make such polyamides suitable for applications in high-performance materials, such as specialty adhesives and composites. google.com

| Polymer Type | Co-monomer | Potential Polymer Property | Potential Application |

| Polyamide | Terephthaloyl chloride | High thermal stability, rigidity | Engineering plastics, specialty fibers |

| Polyimide | Pyromellitic dianhydride | Excellent thermal and chemical resistance | High-temperature films, electronics |

| Polyurea | 1,6-Hexamethylene diisocyanate | Elastomeric properties, toughness | Coatings, adhesives, elastomers |

This table provides hypothetical examples of polymers that could be synthesized from this compound and their expected properties based on polymer chemistry principles.

No Direct Role of this compound in Functional Soft Material Synthesis Found in Current Research

Despite a comprehensive review of scientific literature and patent databases, there is currently no direct evidence to suggest that this compound plays a significant role in the synthesis of functional soft materials such as polymers, liquid crystals, or hydrogels. Extensive searches did not yield any specific examples of this compound being utilized as a monomer, a crosslinking agent, or a functional additive in the creation of these materials.

The investigation into the applications of this compound and its derivatives, such as 2,6-diethylaniline (B152787), revealed their primary use in other areas of chemistry, notably as precursors to ligands for polymerization catalysts. However, in these applications, the amine derivative is part of the catalytic machinery and is not incorporated into the final polymeric structure of the soft material itself.

The defining characteristic of this compound is its bulky, sterically hindered aromatic structure provided by the two ethyl groups ortho to the aminomethyl group. While such steric hindrance can be exploited in catalyst design to influence polymer architecture, it appears that this same bulkiness may limit its utility as a building block in the self-assembly and ordered structures required for functional soft materials like liquid crystals and hydrogels.

Further exploration into the broader categories of bulky amines and functionalized polymers did not uncover any specific instances where the this compound moiety was intentionally incorporated to impart specific properties to a soft material.

Therefore, based on the currently available scientific and technical information, the role of this compound in the synthesis of functional soft materials is not an active area of research, and no established applications have been documented.

Derivatives and Functionalization of the 2,6 Diethylphenyl Methanamine Scaffold

Synthesis and Conformational Analysis of Amide and Thiourea (B124793) Derivatives

The primary amine of (2,6-Diethylphenyl)methanamine is readily converted into amide and thiourea derivatives through well-established synthetic protocols. These transformations are fundamental in modifying the electronic and steric properties of the parent molecule.

Amide Synthesis: Amides are typically synthesized by reacting this compound with acyl chlorides or carboxylic acids in the presence of a coupling agent. The reaction with an acyl chloride, for instance, is a straightforward and high-yielding method that proceeds via nucleophilic acyl substitution. Spectroscopic techniques such as FT-IR and NMR are used to confirm the formation of the amide bond. In FT-IR spectra, the appearance of a strong carbonyl (C=O) stretching band around 1630–1690 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹ are indicative of amide formation. nih.gov In ¹H NMR, the signal for the amide proton (CONH) typically appears as a broad singlet or triplet downfield, while the ¹³C NMR shows a characteristic signal for the amide carbonyl carbon between 165 and 175 ppm. nih.govresearchgate.netnih.gov

Thiourea Synthesis: Thiourea derivatives are accessible through the reaction of this compound with isothiocyanates. This addition reaction is generally efficient and provides a diverse range of N,N'-disubstituted thioureas. mdpi.com Another method involves the in-situ formation of an acyl isothiocyanate from an acid chloride and potassium thiocyanate, which then reacts with the amine to yield 1-aroyl-3-aryl thioureas. nih.gov

Conformational Analysis: The conformational properties of these derivatives are heavily influenced by the bulky 2,6-diethylphenyl group. This group restricts rotation around the Ar-CH₂ and CH₂-N bonds, leading to more defined molecular geometries. In amide derivatives, the planarity of the amide bond combined with the steric hindrance from the diethylphenyl moiety can lead to distinct rotational isomers (rotamers). The presence of these stable conformers can often be observed and studied using variable-temperature NMR spectroscopy.

Below is a table summarizing representative synthetic schemes for these derivatives.

Table 1: Synthesis of Amide and Thiourea Derivatives

| Derivative Type | Reactants | General Reaction Scheme |

|---|---|---|

| Amide | This compound + Acyl Chloride (R-COCl) | Ar-CH₂NH₂ + R-COCl → Ar-CH₂NH-COR + HCl |

| Thiourea | This compound + Isothiocyanate (R-NCS) | Ar-CH₂NH₂ + R-NCS → Ar-CH₂NH-C(S)NH-R |

(Ar = 2,6-Diethylphenyl)

Urea (B33335) Derivatives: Synthetic Versatility and Application in Scaffold Diversification

Urea derivatives of this compound offer significant synthetic versatility, allowing for extensive diversification of the molecular scaffold. The synthesis of these compounds can be achieved through several reliable methods. organic-chemistry.org

A primary route involves the reaction of the parent amine with an appropriate isocyanate, leading to the formation of an N,N'-disubstituted urea. The wide commercial availability of various isocyanates allows for the introduction of a vast range of substituents, thereby tuning the properties of the final molecule. hw.ac.uk

Alternative methods circumvent the use of potentially hazardous isocyanates. One such approach is the use of phosgene (B1210022) substitutes like triphosgene (B27547) or carbamoylating agents such as phenyl carbamates. google.comasianpubs.org For example, reacting an amine with phenyl chloroformate generates a phenyl carbamate (B1207046) intermediate, which can then be treated with a second amine to yield an unsymmetrical urea in a mild and efficient manner. google.com Palladium-catalyzed carbonylation of azides in the presence of amines also provides a pathway to unsymmetrical ureas. organic-chemistry.org This synthetic flexibility is crucial for building libraries of compounds for various chemical applications.

The table below illustrates the versatility in synthesizing urea derivatives.

Table 2: Synthetic Pathways to Urea Derivatives

| Method | Reagents | Description |

|---|---|---|

| Isocyanate Addition | Ar-CH₂NH₂ + R-NCO | Direct and efficient addition reaction to form N,N'-disubstituted ureas. |

| Phosgene Equivalent | Ar-CH₂NH₂ + Triphosgene/Diphosgene | Reaction with a phosgene substitute followed by addition of another amine. |

| Carbamate Intermediate | Ar-CH₂NH₂ + Phenyl Chloroformate, then R-NH₂ | A two-step process involving a stable carbamate intermediate, suitable for generating unsymmetrical ureas. google.com |

| Carbonylative Coupling | Ar-CH₂NH₂ + Aryl Halide + CO + R-NH₂ | Palladium-catalyzed reactions that construct the urea linkage from different components. organic-chemistry.org |

(Ar = 2,6-Diethylphenyl)

N-Alkylation and N-Acylation Strategies for Primary Amine Transformation

Transforming the primary amine of this compound into secondary or tertiary amines (N-alkylation) or amides (N-acylation) is a key step in modifying its chemical properties, such as basicity and hydrogen-bonding capability.

N-Acylation: As detailed in section 5.1, N-acylation is the process of forming an amide bond. This is one of the most common transformations for primary amines and is achieved by reaction with carboxylic acids, acyl chlorides, or anhydrides. This conversion replaces a basic primary amine with a neutral amide group.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be accomplished through several methods.

Reductive Amination: This is a highly effective method for producing secondary and tertiary amines. It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This one-pot procedure is versatile and avoids over-alkylation issues often seen with other methods.

Direct Alkylation with Alkyl Halides: this compound can be reacted with alkyl halides (e.g., methyl iodide) to yield alkylated products. However, this method can be difficult to control, often resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The use of a base and careful control of stoichiometry are necessary to favor mono-alkylation. monash.edu To achieve selective mono-alkylation, the primary amine can first be converted into a sulfonamide, which increases the acidity of the N-H proton, facilitating deprotonation and subsequent alkylation. The sulfonamide group can then be removed to yield the secondary amine.

Table 3: Comparison of N-Alkylation and N-Acylation Methods

| Transformation | Method | Key Features |

|---|---|---|

| N-Acylation | Reaction with Acyl Chloride | High yield, fast reaction; generates HCl byproduct. |

| Peptide Coupling | Uses coupling agents (e.g., DCC, HATU); mild conditions. | |

| N-Alkylation | Reductive Amination | Good control over mono-alkylation; uses aldehydes/ketones. |

Directed Ortho-Metalation and Other Aromatic Functionalization Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org

For this compound, the primary amine itself is not an effective DMG as the acidic N-H protons would be deprotonated first. Therefore, the amine must be converted into a suitable DMG, such as a pivalamide (B147659) (-NHCOtBu) or a phosphoramidate. These groups are strong DMGs that can direct lithiation. organic-chemistry.org

However, a critical feature of the this compound scaffold is that both positions ortho to the benzylic substituent are already occupied by ethyl groups. Consequently, classical DoM is not possible on this ring. Functionalization via this strategy would require targeting the single remaining aromatic proton at the C4 position (para to the benzylic group). While the directing effect is strongest at the ortho position, functionalization at the meta or para positions can sometimes be achieved, although it is less common and typically requires more specialized directing groups or reaction conditions.

Other aromatic functionalization reactions, such as electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), are also possible. The outcome of these reactions would be governed by the combined directing effects of the -CH₂NHR group (ortho, para-directing and activating, once derivatized) and the two ethyl groups (ortho, para-directing and activating). Given the steric hindrance at the ortho positions, substitution would be strongly favored at the C4 (para) position.

Synthesis of Bridged and Polycyclic Systems Incorporating the Diethylphenylmethanamine Moiety

The incorporation of the this compound moiety into complex bridged and polycyclic systems represents a significant synthetic challenge that requires advanced strategies. Such structures are often found in natural products and are prized for their rigid, three-dimensional architectures. beilstein-journals.org

General methods for constructing these frameworks include intramolecular C–H bond insertion reactions and transition-metal-catalyzed cycloadditions. beilstein-journals.orgnih.gov

C–H Insertion: This strategy involves generating a highly reactive intermediate, such as a carbene or a nitrene, at a position tethered to the aromatic ring. This intermediate can then insert into a nearby C–H bond to form a new ring. For instance, the amine functionality of this compound could be used to attach a tether containing a diazoketone. Upon activation (e.g., with a rhodium catalyst), the diazoketone would release N₂ to form a carbene, which could then undergo an intramolecular C-H insertion with one of the ethyl groups or the benzylic C-H bonds to create a polycyclic system. The formation of five- or six-membered rings is generally favored in such reactions. beilstein-journals.org

"Cut-and-Sew" Reactions: These modern transition-metal-catalyzed reactions can deconstruct a strained ring (the "cut") and use the resulting fragments to participate in a cycloaddition with another component (the "sew") to build complex scaffolds. nih.gov A derivative of this compound could be designed to include a strained ring, such as a cyclobutanone, which could then undergo a rhodium-catalyzed reaction with an alkene or allene (B1206475) to form a bridged bicyclic system. nih.gov

These advanced methods, while not yet specifically reported for the this compound scaffold, represent plausible future directions for incorporating this unique structural unit into architecturally complex molecules.

Supramolecular Chemistry and Self-Assembly of Functionalized Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov Functionalized derivatives of this compound are excellent candidates for supramolecular self-assembly due to their inherent structural features.

The amide, urea, and thiourea derivatives discussed previously contain functional groups capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O, C=S). These directional interactions can guide the molecules to assemble into ordered, one-dimensional chains or two-dimensional sheets.

Furthermore, the large, relatively flat, and electron-rich diethylphenyl ring can participate in several non-covalent interactions:

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction that is crucial for the stability of many self-assembled structures.

Hydrophobic Interactions: The nonpolar diethylphenyl and other alkyl groups on the derivatives will tend to aggregate in aqueous or polar environments to minimize contact with the solvent, driving the assembly process.

By carefully designing the derivatives, it is possible to control the balance of these non-covalent forces to guide the self-assembly process towards specific supramolecular structures, such as nanofibers, gels, or liquid crystals. mdpi.com The interplay between hydrogen bonding, π-π stacking, and steric effects from the bulky diethylphenyl group would ultimately determine the morphology and properties of the resulting soft materials. rsc.org

Table 4: Key Interactions in the Self-Assembly of Derivatives

| Interaction Type | Structural Feature | Potential Outcome |

|---|---|---|

| Hydrogen Bonding | Amide, Urea, or Thiourea groups | Formation of 1D tapes or 2D sheets. |

| π-π Stacking | 2,6-Diethylphenyl aromatic ring | Stabilization of stacked columnar or layered structures. |

| Hydrophobic Effects | Ethyl groups and other alkyl chains | Aggregation into larger assemblies in polar media. |

Advanced Spectroscopic and Analytical Research Techniques in the Study of 2,6 Diethylphenyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the (2,6-Diethylphenyl)methanamine molecule.

¹H, ¹³C, and 2D NMR Techniques for Complex Structure Elucidation

The structure of this compound possesses a plane of symmetry, which simplifies its NMR spectra by rendering certain nuclei chemically equivalent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature a triplet and a doublet, characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. libretexts.org The protons of the two equivalent ethyl groups would appear as a quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons, due to spin-spin coupling. The benzylic (Ar–CH₂) protons would likely appear as a singlet, though coupling to the amine (–NH₂) protons may cause broadening or splitting. The amine protons themselves typically present as a broad singlet and their chemical shift can be concentration-dependent. pdx.edu

¹³C NMR Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is predicted to display fewer signals than the total number of carbon atoms. The two ethyl groups are equivalent, as are the two ortho aromatic carbons (C2/C6) and the two meta aromatic carbons (C3/C5). This results in an expectation of seven distinct carbon signals: four for the aromatic ring (C1, C2/C6, C3/C5, C4), one for the benzylic carbon, and two for the ethyl groups (–CH₂ and –CH₃). The chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative atoms or participating in aromatic systems appearing further downfield. libretexts.org

2D NMR Spectroscopy: To confirm these assignments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying connected spin systems. libretexts.org For this compound, COSY would show a clear correlation between the methyl triplet and the methylene quartet of the ethyl groups, confirming their connectivity. It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. youtube.com This allows for the unambiguous assignment of protonated carbons, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. mdpi.com It is invaluable for piecing together the molecular skeleton. For example, HMBC would show a correlation from the benzylic protons to the C1 and C2/C6 aromatic carbons, confirming the attachment point of the aminomethyl group to the diethylphenyl ring.

The following table summarizes the predicted NMR data for this compound.

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic H (H4) | ¹H | ~7.1-7.3 | Triplet | Coupled to two meta protons (H3/H5). |

| Aromatic H (H3/H5) | ¹H | ~7.0-7.2 | Ddublet | Coupled to one para proton (H4). |

| Benzylic CH₂ | ¹H | ~3.8-4.0 | Singlet | Adjacent to the aromatic ring and nitrogen. |

| Ethyl CH₂ | ¹H | ~2.6-2.8 | Quartet | Coupled to the methyl protons of the ethyl group. |

| Amine NH₂ | ¹H | ~1.5-3.0 | Broad Singlet | Chemical shift is variable and dependent on solvent and concentration. |

| Ethyl CH₃ | ¹H | ~1.2-1.4 | Triplet | Coupled to the methylene protons of the ethyl group. |

| Aromatic C (C1) | ¹³C | ~138-140 | Quaternary | Carbon attached to the benzylic CH₂ group. |

| Aromatic C (C2/C6) | ¹³C | ~140-142 | Quaternary | Carbons attached to the ethyl groups. |

| Aromatic C (C4) | ¹³C | ~127-129 | CH | - |

| Aromatic C (C3/C5) | ¹³C | ~125-127 | CH | - |

| Benzylic CH₂ | ¹³C | ~45-50 | CH₂ | - |

| Ethyl CH₂ | ¹³C | ~25-30 | CH₂ | - |

| Ethyl CH₃ | ¹³C | ~14-16 | CH₃ | - |

Investigation of Conformational Dynamics and Hindered Rotation

The substitution pattern of this compound introduces significant steric hindrance, which can restrict the rotation around single bonds. Specifically, the two bulky ethyl groups in the ortho positions can impede the free rotation of the aminomethyl group around the C(aryl)–C(benzylic) bond. cdnsciencepub.com

This phenomenon of hindered rotation can be studied using dynamic NMR (DNMR) spectroscopy. youtube.com At room temperature, if the rotation is fast on the NMR timescale, the spectra will show averaged signals as described above. However, by lowering the temperature, the rate of rotation can be slowed. If the rotational barrier is sufficiently high, the molecule may exist as distinct conformers that interconvert slowly. nih.gov This would lead to a decoalescence of signals in the NMR spectrum. For example, protons or carbons that are equivalent due to fast rotation at room temperature may become non-equivalent at low temperatures, resulting in the appearance of new, separate signals.

By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to determine the temperature of coalescence (Tc). This value, along with the frequency difference between the exchanging signals, can be used to calculate the rate constant for the rotational process and the Gibbs free energy of activation (ΔG‡) for the conformational exchange. nih.gov Such studies provide valuable insight into the molecule's flexibility and the energetic barriers associated with its conformational changes. cdnsciencepub.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Analysis of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound are expected to exhibit several characteristic bands corresponding to the vibrations of its specific functional groups.

N–H Vibrations: The primary amine group (–NH₂) will give rise to two characteristic N–H stretching bands in the FT-IR spectrum, typically in the 3300–3500 cm⁻¹ region. An N–H bending (scissoring) vibration is also expected around 1580–1650 cm⁻¹. nih.gov

C–H Vibrations: Aromatic C–H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3010–3100 cm⁻¹). libretexts.org Aliphatic C–H stretching vibrations from the benzylic and ethyl groups occur just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). libretexts.org

C=C Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a series of bands in the 1450–1600 cm⁻¹ region. libretexts.org These bands can be strong in both IR and Raman spectra.

C–N Vibration: The C–N stretching vibration is expected in the 1020–1250 cm⁻¹ range.

Substituted Benzene Bending Modes: The substitution pattern on the benzene ring gives rise to characteristic C–H out-of-plane (OOP) bending bands in the 650–900 cm⁻¹ region, which can be diagnostic of the 1,2,3-trisubstitution pattern. spectroscopyonline.com

Raman spectroscopy is particularly sensitive to vibrations that involve a change in polarizability. nih.gov Therefore, the symmetric "breathing" modes of the aromatic ring are often strong in the Raman spectrum, whereas they may be weak in the IR spectrum. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| N–H Stretch (asymmetric & symmetric) | 3300 - 3500 | FT-IR | Medium |

| Aromatic C–H Stretch | 3010 - 3100 | FT-IR, Raman | Medium (IR), Strong (Raman) |

| Aliphatic C–H Stretch | 2850 - 2960 | FT-IR, Raman | Strong |

| N–H Bend (scissoring) | 1580 - 1650 | FT-IR | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Medium-Strong |

| C–N Stretch | 1020 - 1250 | FT-IR | Medium |

| Aromatic C–H Out-of-Plane Bend | 650 - 900 | FT-IR | Strong |

| Aromatic Ring Breathing | ~1000 | Raman | Strong |

Correlation of Spectral Data with Computational Models

To achieve a more detailed and confident assignment of the observed vibrational bands, experimental data can be correlated with theoretical calculations. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used for this purpose. researchgate.net

The process involves first optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). Following geometry optimization, a frequency calculation is performed on the minimized structure. This calculation yields a set of theoretical vibrational frequencies and their corresponding normal modes (the specific atomic motions for each vibration).

The calculated frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity in the theoretical model. To correct for this, the calculated wavenumbers are typically scaled by an empirical scaling factor to improve the agreement with the experimental data. researchgate.net By comparing the scaled theoretical frequencies with the experimental FT-IR and Raman bands, a detailed, mode-by-mode assignment of the entire vibrational spectrum can be achieved. This approach is particularly useful for assigning complex vibrations in the fingerprint region of the spectrum.

Advanced Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula.

For this compound (C₁₁H₁₇N), the calculated exact mass of the molecular ion [M]⁺ is 163.1361. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure this mass with high precision (typically to within 5 ppm), which serves to confirm the molecular formula and distinguish it from other isobaric compounds.

When subjected to electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint that provides structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways:

Alpha-Cleavage: This is a characteristic fragmentation pathway for amines. Cleavage of the bond between the benzylic carbon and the aromatic ring is a form of alpha-cleavage relative to the nitrogen atom. This would lead to the formation of a stable, resonance-stabilized iminium ion, [CH₂=NH₂]⁺, at m/z 30. docbrown.info

Loss of an Ethyl Group: Cleavage of a C–C bond in one of the ethyl substituents can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment ion at m/z 134.

Loss of a Methyl Group: A common fragmentation pathway for ethyl-substituted aromatic rings involves the loss of a methyl radical (•CH₃, 15 Da) following rearrangement, which would produce a fragment ion at m/z 148. This is often observed as a significant peak in related compounds like 2,6-diethylaniline (B152787). nist.gov

Benzylic Cation Formation: Loss of an amino radical (•NH₂) would form a stable diethylbenzyl cation at m/z 147.

The relative abundance of these fragment ions depends on their stability. The most abundant ion in the spectrum is known as the base peak.

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 163 | [M]⁺• | [C₁₁H₁₇N]⁺• | Molecular Ion |

| 148 | [M - CH₃]⁺ | [C₁₀H₁₄N]⁺ | Loss of a methyl radical from an ethyl group. |

| 147 | [M - NH₂]⁺ | [C₁₁H₁₅]⁺ | Formation of the diethylbenzyl cation. |

| 134 | [M - C₂H₅]⁺ | [C₉H₁₂N]⁺ | Loss of an ethyl radical from an ethyl group. |

| 30 | [CH₂NH₂]⁺ | [CH₄N]⁺ | Iminium ion from alpha-cleavage. |

X-ray Crystallography for Single Crystal Structure Determination and Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and stereochemistry. While a single crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4,4′-methylenebis(2,6-diethylaniline), offers significant insights into the structural characteristics imparted by the 2,6-diethylphenyl moiety.

In a crystallographic study, a single crystal of the target compound is irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This information is then used to construct a detailed molecular model. For a molecule like this compound, X-ray crystallography would reveal the precise orientation of the aminomethyl group relative to the diethyl-substituted phenyl ring. The steric hindrance imposed by the two ethyl groups at the ortho positions is expected to significantly influence the conformation of the molecule, a feature that can be precisely quantified through crystallographic data.

The stereochemical assignment is another critical aspect that can be addressed by X-ray crystallography. In cases where chiral centers are present, this technique can unambiguously determine the absolute configuration of the molecule. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state properties of the compound.

The crystallographic data for a related compound, 4,4′-methylenebis(2,6-diethylaniline), provides a valuable reference for understanding the structural features of the 2,6-diethylaniline unit.

| Parameter | Value |

|---|---|

| Chemical Formula | C21H30N2 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.9895 (3) |

| b (Å) | 11.8589 (3) |

| c (Å) | 17.6765 (5) |

| β (°) | 102.4188 (11) |

| Volume (ų) | 1840.32 (9) |

| Density (calculated) (Mg m⁻³) | 1.121 |

This data illustrates the level of precision achievable with X-ray crystallography and serves as a strong predictive model for the solid-state structure of this compound.

Chromatographic and Hyphenated Techniques for Separation, Identification, and Purity Profiling in Research

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. For aromatic amines, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a C18 column would be a suitable choice for the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or phosphoric acid to improve peak shape. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A nonpolar or moderately polar capillary column would likely be effective for the analysis of this amine.

Hyphenated Techniques , which couple a separation technique with a spectroscopic detection method, provide a much higher degree of confidence in the identification of separated components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique. As components elute from the GC column, they are directly introduced into the ion source of a mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments, which serves as a molecular fingerprint for identification. This is particularly useful for distinguishing between isomers that may have similar retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is especially valuable for compounds that are not suitable for GC due to low volatility or thermal instability. LC-MS allows for the unequivocal identification of the compound based on both its retention time and its mass spectrum.

Purity profiling of this compound can be effectively performed using these chromatographic techniques. By analyzing a sample, any impurities present will appear as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of the purity of the sample.

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water with Formic Acid | UV-Vis or Mass Spectrometer |

| GC | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometer |

In-situ and Operando Spectroscopic Methods for Reaction Monitoring and Mechanistic Insight

In-situ and operando spectroscopic techniques are powerful tools for studying chemical reactions in real-time, providing valuable information about reaction kinetics, intermediates, and mechanisms. These methods involve monitoring the reaction mixture directly as the transformation occurs, without the need for sampling and offline analysis.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is a widely used technique for reaction monitoring. An FTIR probe is immersed directly into the reaction vessel, and spectra are collected at regular intervals. The infrared spectrum provides information about the functional groups present in the reaction mixture. By monitoring the changes in the intensity of characteristic vibrational bands, it is possible to follow the consumption of reactants and the formation of products. For a reaction involving this compound, one could monitor the disappearance of the N-H stretching vibrations of the primary amine and the appearance of new bands corresponding to the product. This allows for the determination of reaction endpoints and the identification of any transient intermediates that may be present.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed picture of the structural changes occurring during a reaction. The reaction is carried out directly in an NMR tube, and spectra are acquired over time. ¹H and ¹³C NMR spectroscopy can be used to identify and quantify all the species present in the reaction mixture, providing a comprehensive understanding of the reaction progress. For reactions involving this compound, in-situ NMR could be used to track the chemical shifts of the protons and carbons near the reaction center, providing direct evidence for the formation of intermediates and products. This technique is particularly valuable for elucidating complex reaction mechanisms.

Operando Raman Spectroscopy is another vibrational spectroscopy technique that can be used for in-situ reaction monitoring. It is particularly well-suited for studying reactions in aqueous media and for analyzing solid catalysts. A Raman probe can be inserted into the reactor to collect spectra of the reacting species.

The application of these in-situ and operando techniques to reactions involving this compound can provide crucial mechanistic insights. For instance, in an alkylation reaction, these methods could help to determine the rate of the reaction, identify the formation of any over-alkylation products, and provide evidence for the proposed reaction pathway.

| Technique | Information Gained | Example Application |

|---|---|---|

| In-situ FTIR | Changes in functional groups, reaction kinetics, endpoint determination. | Monitoring the consumption of aniline (B41778) and formation of quinolines. |

| In-situ NMR | Structural elucidation of reactants, intermediates, and products; quantitative analysis of reaction components. | Investigating the kinetics of tertiary amine alkylation. |

| Operando Raman | Vibrational information, suitable for aqueous systems and heterogeneous catalysis. | Studying the synthesis of benzylamine (B48309) over solid catalysts. |

By employing these advanced spectroscopic and analytical techniques, researchers can gain a deep and comprehensive understanding of the chemical and physical properties of this compound, from its fundamental molecular structure to its behavior in complex chemical transformations.

Theoretical and Computational Studies of 2,6 Diethylphenyl Methanamine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation approximately, providing detailed information about electron distribution and energy levels. arxiv.org DFT, particularly with hybrid functionals like B3LYP, is a widely used method for balancing computational cost and accuracy in studying molecular structures and their vibrational spectra. researchgate.netnih.gov

The electronic landscape of (2,6-Diethylphenyl)methanamine can be thoroughly mapped using quantum chemical calculations. These computations reveal key features that govern its chemical behavior.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the aminomethyl group and the electron-rich phenyl ring, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the aromatic ring system.

Charge Distributions: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. researchgate.net In this compound, the nitrogen atom of the amine group is expected to carry a partial negative charge due to its high electronegativity, making it a nucleophilic center. The attached hydrogen atoms would have partial positive charges.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this amine, the most negative potential would be centered around the nitrogen atom's lone pair, confirming its role as a primary site for protonation and interaction with electrophiles.

Below is an illustrative data table of properties that would be obtained from a DFT calculation on this compound.

| Property | Illustrative Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.0 eV | Correlates with chemical stability and low reactivity |

| Dipole Moment | 1.5 D | Quantifies the overall polarity of the molecule |

| Mulliken Charge on N | -0.45 e | Highlights the nucleophilic character of the amine nitrogen |

Computational methods are invaluable for interpreting and predicting spectroscopic data, which serves as an experimental fingerprint of a molecule's structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule with a high degree of accuracy. nih.gov By calculating the harmonic frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed peaks. For this compound, key predicted vibrations would include the N-H stretching of the primary amine, C-H stretching of the aromatic ring and ethyl groups, and C-N stretching.

NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts are crucial for assigning signals in experimental NMR spectra, aiding in structural elucidation.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This allows for the interpretation of electronic transitions, such as π → π* transitions within the phenyl ring.

An example of a data table for predicted vibrational frequencies is shown below.

| Vibrational Mode | Illustrative Predicted Frequency (cm⁻¹) | Experimental IR Region (cm⁻¹) |

| N-H Symmetric Stretch | 3350 | 3400-3250 |

| N-H Asymmetric Stretch | 3430 | 3400-3250 |

| Aromatic C-H Stretch | 3050 | 3100-3000 |

| Aliphatic C-H Stretch | 2970 | 3000-2850 |

| C-N Stretch | 1280 | 1350-1250 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and interactions with the environment. nih.gov

For this compound, MD simulations can reveal:

Conformational Flexibility: The molecule has several rotatable bonds, including those of the ethyl groups and the aminomethyl group. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. mdpi.com This is particularly important for understanding how the bulky diethylphenyl group influences the accessibility of the amine.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition state structures. researchgate.net

For this compound, theoretical studies could elucidate mechanisms for reactions such as:

N-alkylation or N-acylation: DFT calculations can determine the energy profile for the nucleophilic attack of the amine on an electrophile. This involves locating the transition state structure and calculating its activation energy, which determines the reaction rate.

Ligand Formation: The amine can act as a ligand in coordination chemistry. Computational methods can model the process of its coordination to a metal center, helping to understand the stability and bonding of the resulting complex. This is particularly relevant as related structures are used in Grubbs catalysts. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Catalyst and Ligand Design

The (2,6-diethylphenyl) moiety is a common bulky substituent used in the design of ligands, particularly N-heterocyclic carbenes (NHCs), for catalysis. QSAR and QSPR models establish a mathematical relationship between a molecule's computed structural properties (descriptors) and its experimentally observed activity or property. nih.govresearchgate.net

In the context of designing ligands derived from this compound, a QSPR study might involve:

Generating a library of related ligands with varying substituents.

Calculating molecular descriptors for each ligand using DFT. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., cone angle, buried volume), or topological.

Correlating these descriptors with an experimental outcome, such as the catalytic efficiency (e.g., turnover number) of the resulting metal complex.

Building a predictive model that can estimate the activity of new, unsynthesized ligands, thereby guiding rational catalyst design. nih.gov

| Descriptor Type | Example Descriptor | Relevance to Catalyst Design |

| Electronic | HOMO Energy of Ligand | Influences the electron-donating ability of the ligand to the metal center. |

| Natural Bond Orbital (NBO) Charge on N | Quantifies the charge donation from the ligand. | |

| Steric | Buried Volume (%Vbur) | Measures the steric bulk of the ligand, which affects catalyst stability and selectivity. |

| Cone Angle | A classical measure of ligand steric hindrance. | |

| Topological | Molecular Complexity (FMF) | Relates to the overall size and branching of the molecule. researchgate.net |

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) are crucial for understanding the molecule's behavior in the solid state (crystal packing) and its interactions with other molecules, such as receptors or metal centers. mdpi.comnih.gov These interactions, though weaker than covalent bonds, include hydrogen bonding, van der Waals forces, and π-stacking interactions.

For this compound, key NCIs include:

Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular networks in the condensed phase.

C-H···π Interactions: The ethyl groups can potentially interact with the π-system of the aromatic ring of a neighboring molecule.

Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. researchgate.netresearchgate.net NCI plots, for instance, use the reduced density gradient (RDG) to map regions of strong attraction (hydrogen bonds), weak attraction (van der Waals), and steric repulsion. researchgate.net

Emerging Research Frontiers and Future Directions in 2,6 Diethylphenyl Methanamine Chemistry

Development of Next-Generation Catalytic Systems

The sterically hindered nature of the 2,6-diethylphenyl group in (2,6-Diethylphenyl)methanamine suggests its potential as a ligand scaffold in the development of next-generation catalytic systems. The bulky ethyl groups can create a specific chiral pocket around a metal center, which could be advantageous for enantioselective transformations. For instance, cobalt complexes bearing ligands with N-aryl groups such as 2,6-diethylphenyl have been investigated for ethylene (B1197577) polymerization. mdpi.com The steric bulk of these substituents can influence the molecular weight and dispersity of the resulting polymers. mdpi.com